molecular formula C20H27F2N3O6S B12007691 Hlz9RY3swq CAS No. 109960-63-6

Hlz9RY3swq

Cat. No.: B12007691
CAS No.: 109960-63-6
M. Wt: 475.5 g/mol
InChI Key: YIVIWWYZEYGBSQ-MERQFXBCSA-N
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Description

(S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compound with methanesulfonic acid (1:1) is a complex organic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinolone core, followed by the introduction of the pyrrolidine ring and the ethylamino group. The final step involves the formation of the methanesulfonic acid salt.

    Preparation of the Quinolone Core: The quinolone core is synthesized through a series of reactions, including cyclization and oxidation.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.

    Addition of the Ethylamino Group: The ethylamino group is added using reductive amination.

    Formation of the Methanesulfonic Acid Salt: The final compound is formed by reacting the quinolone derivative with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Used for the initial synthesis steps.

    Continuous Flow Reactors: Employed for the final steps to improve efficiency and scalability.

    Purification: Involves crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Including sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Include quinolone derivatives with additional oxygen functionalities.

    Reduction Products: Include hydroxylated quinolone derivatives.

    Substitution Products: Include various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of other complex organic molecules.

Biology

    Antibacterial Agent: Widely used in research for its antibacterial properties.

    Enzyme Inhibition: Studied for its ability to inhibit certain bacterial enzymes.

Medicine

    Antibiotic: Used in the development of new antibiotics.

    Drug Development: Investigated for its potential in treating bacterial infections.

Industry

    Pharmaceuticals: Used in the production of antibacterial drugs.

    Biotechnology: Employed in various biotechnological applications.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

    Enhanced Stability: The presence of the methanesulfonic acid salt enhances the stability of the compound.

    Broad-Spectrum Activity: Effective against a wide range of bacterial pathogens.

    Improved Solubility: The methanesulfonic acid salt form improves the solubility of the compound, making it more effective in biological systems.

Properties

CAS No.

109960-63-6

Molecular Formula

C20H27F2N3O6S

Molecular Weight

475.5 g/mol

IUPAC Name

1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C19H23F2N3O3.CH4O3S/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;1-5(2,3)4/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H3,(H,2,3,4)/t11-;/m0./s1

InChI Key

YIVIWWYZEYGBSQ-MERQFXBCSA-N

Isomeric SMILES

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O

Origin of Product

United States

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